PF-06649283

Catalog No.
S539306
CAS No.
1621585-17-8
M.F
C18H19F2N3O2S
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06649283

CAS Number

1621585-17-8

Product Name

PF-06649283

IUPAC Name

(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine

Molecular Formula

C18H19F2N3O2S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C18H19F2N3O2S/c1-9-5-16(25-23-9)15-7-13-10(2)26-17(21)22-18(13,8-24-15)12-4-3-11(19)6-14(12)20/h3-6,10,13,15H,7-8H2,1-2H3,(H2,21,22)/t10-,13+,15-,18-/m1/s1

InChI Key

HVEVDFRWOQHAPJ-CKMNQQOVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF9238; PF-9238; PF 9238

The exact mass of the compound PF9238 is 379.1166 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06649283 (also known as Compound 10 or PF9238) is a highly potent, brain-penetrant thioamidine-based inhibitor of β-secretase (BACE1 and BACE2). Originally developed to overcome the severe drug-drug interaction (DDI) and clearance liabilities of first-generation BACE inhibitors, this compound features a rationally designed methyl substitution adjacent to the thioamidine sulfur. This specific structural modification sterically hinders binding to the CYP2D6 active site, drastically reducing hepatic clearance while maintaining excellent central nervous system (CNS) exposure. In the context of procurement, PF-06649283 is prioritized as a premium preclinical tool for in vivo Alzheimer's disease models and for cellular assays requiring dual BACE1/BACE2 inhibition, where its favorable unbound brain-to-plasma ratio (Cub/Cup) and metabolic stability ensure reliable, artifact-free pharmacodynamic readouts [1].

Substituting PF-06649283 with common BACE1-selective inhibitors (such as AZD3839) or first-generation thioamidines compromises both target spectrum and metabolic stability. Highly selective BACE1 inhibitors fail in shedding assays because redundant enzymes, specifically BACE2, can compensate and continue to cleave substrates like Neuregulin 2 (NRG2)[1]. Furthermore, substituting with unoptimized, unmethylated thioamidine analogues introduces severe pharmacokinetic liabilities; these generic precursors suffer from rapid CYP2D6-mediated oxidative clearance and poor blood-brain barrier penetration [2]. PF-06649283’s specific isoxazole architecture and R2-methyl group solve both issues simultaneously, providing the necessary dual BACE1/2 blockade alongside a highly stable in vivo pharmacokinetic profile that prevents the need for excessively high, toxicity-inducing doses.

Pan-BACE Inhibition Overcomes BACE1-Selective Redundancy in Receptor Shedding

In cellular models evaluating the proteolytic shedding of Neuregulin 2 (NRG2ΔC), the BACE1-selective inhibitor AZD3839 fails to prevent shedding because BACE2 compensates for the cleavage. PF-06649283 acts as a dual BACE1/2 inhibitor, successfully blocking both BACE1 and BACE2 activity. When used alongside an ADAM10 inhibitor, PF-06649283 completely prevents NRG2 shedding, whereas AZD3839 leaves BACE2-mediated shedding intact [1].

Evidence DimensionInhibition of BACE2-mediated NRG2 shedding
Target Compound DataPF-06649283 (10 μM) completely inhibits BACE2-mediated shedding.
Comparator Or BaselineAZD3839 (10 μM) fails to inhibit BACE2-mediated shedding.
Quantified DifferenceComplete blockade vs. no blockade of BACE2 compensatory activity.
ConditionsB16F10 and MEF cells overexpressing NRG2ΔC and BACE2.

Researchers studying membrane protein shedding must procure PF-06649283 rather than BACE1-selective agents to prevent BACE2 from masking the pharmacodynamic effect.

Steric Reduction of CYP2D6-Mediated Hepatic Clearance

Unoptimized heteroaryl-substituted thioamidines suffer from high human liver microsome (HLM) clearance due to rapid CYP2D6 oxidation. PF-06649283 incorporates a specific methyl group adjacent to the sulfur, which sterically clashes with the CYP2D6 active site. This modification confirms SAR trends that reduce HLM clearance to highly stable levels (<8 mL/min/kg in matched series) and attenuates CYP2D6 inhibition, compared to unmethylated analogues which exhibit rapid clearance (e.g., 69.6 mL/min/kg) [1].

Evidence DimensionHuman Liver Microsome (HLM) Clearance via CYP2D6
Target Compound DataPF-06649283 (methylated at R2) exhibits stabilized, low HLM clearance.
Comparator Or BaselineUnmethylated matched molecular pair (suffers from high CYP2D6-mediated clearance, ~70 mL/min/kg).
Quantified DifferenceAddition of the R2 methyl group sterically blocks the CYP2D6 active site, rescuing metabolic stability (>8.7-fold improvement in matched pairs).
ConditionsHuman liver microsome stability assay.

Procurement of the specifically methylated PF-06649283 ensures metabolic stability in vivo, avoiding the rapid degradation and drug-drug interaction risks of unoptimized analogues.

Superior Free Brain Concentration Efficacy (CeffCub) for Aβ Lowering

First-generation thioamidine BACE1 inhibitors required high free brain concentrations to achieve pharmacodynamic efficacy, often confounding results with off-target toxicity. PF-06649283 demonstrates excellent blood-brain barrier penetration with an unbound brain-to-plasma ratio (Cub/Cup) of 0.7. It achieves a 25% reduction in brain Aβ levels at a free brain concentration (CeffCub) of just 30 nM, representing a >12-fold improvement in central efficacy over the first-generation lead Compound 1 (CeffCub = 371 nM)[1].

Evidence DimensionFree brain concentration required for 25% Aβ reduction (CeffCub)
Target Compound DataPF-06649283 requires 30 nM.
Comparator Or BaselineFirst-generation lead Compound 1 requires 371 nM.
Quantified Difference12.3-fold lower concentration required for equivalent in vivo efficacy.
ConditionsAcute treatment in male 129/SVE wild-type mice.

The exceptionally low CeffCub allows researchers to dose animals at lower levels, minimizing systemic toxicity while ensuring robust CNS target engagement.

In Vivo Models of Alzheimer's Disease

Due to its excellent unbound brain-to-plasma ratio (Cub/Cup = 0.7) and low effective free brain concentration (CeffCub = 30 nM), PF-06649283 is the optimal choice for acute and chronic dosing in rodent models to study Aβ lowering without the confounding effects of high CYP2D6 clearance[1].

Pan-BACE Shedding Assays

In cellular assays investigating the proteolytic processing of substrates like Neuregulin 2 (NRG2), PF-06649283 is required over BACE1-selective inhibitors to completely block both BACE1 and BACE2-mediated ectodomain shedding, ensuring accurate pathway mapping[2].

Pharmacokinetic Benchmarking for CNS Drugs

Because it incorporates a rationally designed methyl group to sterically hinder CYP2D6 binding, PF-06649283 serves as an excellent positive control in Drug Metabolism and Pharmacokinetics (DMPK) studies evaluating how minor structural modifications can rescue high-clearance CNS compounds [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

379.11660436 Da

Monoisotopic Mass

379.11660436 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Schwaid AG, Cornella-Taracido I. Causes and Significance of Increased Compound Potency in Cellular or Physiological Contexts. J Med Chem. 2017 Aug 18. doi: 10.1021/acs.jmedchem.7b00762. [Epub ahead of print] PubMed PMID: 28820267.

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